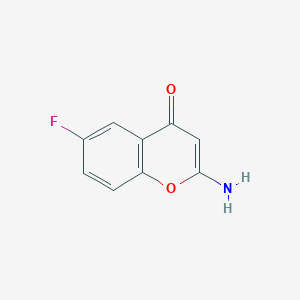

2-Amino-6-fluoro-4H-chromen-4-one

Description

Properties

Molecular Formula |

C9H6FNO2 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

2-amino-6-fluorochromen-4-one |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 |

InChI Key |

NDAZTMFGWFWKDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(O2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Substrate Design

The palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes provides direct access to 4H-chromen-4-one scaffolds. For 2-amino-6-fluoro derivatives, the protocol employs a pre-fluorinated alkenyl bromide bearing an ortho-amide group. Key components include:

-

Catalyst : Pd(PPh₃)₄/Xphos (5 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : 1,4-Dioxane at 80°C

The reaction proceeds via oxidative addition of the alkenyl bromide to Pd(0), followed by aldehyde coordination and intramolecular acylation to form the chromenone core. The 6-fluoro substituent is introduced via a fluorinated benzaldehyde precursor, while the 2-amino group originates from a bromoalkene-functionalized aniline derivative.

Optimization Challenges

-

Electronic Effects : The electron-withdrawing fluorine atom at C6 slows oxidative addition, necessitating higher Pd loading (10 mol%) for complete conversion.

-

Amination Strategy : Post-cyclization amination via Buchwald-Hartwig coupling is required if the amine group is absent in the starting material, reducing overall yield by 15–20%.

Hydrogenation-Oxidation of Dihydro Precursors

Stepwise Synthesis from 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid

A patent-derived route involves hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (Formula-5) to its dihydro counterpart, followed by esterification, reduction, and oxidation:

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Hydrogenation | 10% Pd/C, H₂ (5.0–5.5 kg/cm²), 48–52°C | Dihydro-carboxylic acid | 85–90 |

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 92–95 |

| Reduction | Vitride (NaAlH₂(OCH₂CH₂OMe)₂), toluene | (Chromen-2-yl)methanol | 78–82 |

| Oxidation | Oxalyl chloride, DMSO, CH₂Cl₂, –60°C | 6-Fluoro-carbaldehyde | 70–75 |

| Final Oxidation | Jones reagent (CrO₃/H₂SO₄) | 4H-chromen-4-one | 65–68 |

Amination is achieved via nucleophilic substitution of the carbaldehyde intermediate with ammonia, yielding the 2-amino derivative after deprotection.

Critical Analysis

-

Cost Efficiency : Vitride reduction outperforms traditional LiAlH₄ in selectivity (98% purity vs. 85–90%).

-

Scale-Up Limitations : Cryogenic conditions (–60°C) during oxidation pose engineering challenges for industrial production.

Copper-Catalyzed Multicomponent Cascade Cyclization

Three-Component Reaction with Benzo[d]isoxazoles

A copper-mediated strategy constructs the 2-amino-4H-chromen-4-one skeleton through a cascade involving fluorinated benzo[d]isoxazoles, azides, and terminal alkynes:

-

CuAAC Reaction : Forms a triazole intermediate.

-

Kemp Elimination : Releases N₂ and generates a reactive ketene.

-

Tandem Cyclization : Produces 4-amino-2H-chromen-2-imine, hydrolyzed to 2-amino-4H-chromen-4-one.

Conditions :

Substrate Scope Limitations

-

Electron-deficient alkynes (e.g., propiolic acid esters) fail to undergo cyclization due to poor coordination with Cu(I).

-

Bulky azides (e.g., trityl azide) hinder the Kemp elimination step, reducing yields to <30%.

K₂CO₃-Mediated Michael-Cyclization

Base-Promoted Tandem Reaction

This method utilizes Knoevenagel adducts derived from 2-fluorobenzaldehyde and active methylene compounds (e.g., oxindole, pyrazolone):

-

Knoevenagel Condensation : 2-Fluorobenzaldehyde reacts with malononitrile to form α,β-unsaturated nitrile.

-

Michael Addition-Cyclization : Malononitrile attacks the adduct, followed by intramolecular cyclization.

Optimized Conditions :

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluoro-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromenone ring to chromanone derivatives.

Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Chromanone derivatives.

Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

2-Amino-6-fluoro-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-amino-6-fluoro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

6-Amino-2-methyl-4H-chromen-4-one (CAS 75487-98-8)

6-Fluoro-2-(3-fluorophenyl)chromen-4-one (CAS 213894-70-3)

- Molecular Formula : C₁₅H₈F₂O₂.

- Substituents : 6-fluoro, 2-(3-fluorophenyl).

- Key Differences: A bulky 3-fluorophenyl group at C2 introduces steric hindrance and enhanced lipophilicity (XlogP = 4.2), contrasting with the target’s amino group. The dual fluorine atoms may improve metabolic stability.

- Molecular Weight : 258.22 g/mol.

6-Chloro-2-(trichloromethyl)-4H-chromen-4-one (CAS 133406-29-8)

(R)-6-Fluoro-chroman-4-ylamine

- Core Structure: Saturated chroman (3,4-dihydro-2H-chromene) vs. unsaturated chromenone.

- Substituents: 6-fluoro, 4-amino.

- The amino group at C4 instead of C2 may influence binding interactions.

Data Table: Comparative Analysis of Chromenone Derivatives

Research Findings and Implications

- Synthetic Routes: The synthesis of 2-amino-4H-chromenes via multicomponent reactions () suggests that the target compound could be synthesized using similar methodologies, with fluorination introduced at the 6-position via electrophilic substitution or directed ortho-metalation.

- Structural Analysis Tools : Crystallographic refinement programs like SHELXL () and visualization tools like ORTEP-3 () are critical for determining the precise geometry and substituent effects of such compounds.

Conclusion this compound occupies a unique niche among chromenone derivatives due to its balanced electronic and steric profile. Comparative analysis with fluorinated, chlorinated, and amino-substituted analogs highlights the importance of substituent positioning and halogen choice in modulating physicochemical and biological properties.

Biological Activity

2-Amino-6-fluoro-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by its unique structure and diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a chromenone backbone with an amino group and a fluorine atom at specific positions. The presence of these functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be utilized in the formulation of new antimicrobial therapies, particularly against resistant strains .

2. Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. For instance, its effects on cancer cell lines have been evaluated using flow cytometry, revealing that the compound induces apoptosis in MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| U87 glioblastoma | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |

The compound's ability to trigger apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment .

3. Antioxidant Activity

The antioxidant properties of this compound have also been studied, indicating its capability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Anticancer Mechanism : It activates caspase-dependent pathways that promote apoptosis in cancer cells.

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes while directly scavenging reactive oxygen species (ROS) .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus, suggesting its potential use in treating skin infections .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations. The study reported a dose-dependent increase in apoptosis markers, supporting the hypothesis that this compound could serve as an effective chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-fluoro-4H-chromen-4-one, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation reactions using fluorinated precursors. A typical approach involves:

Core Formation : Condensation of 3-hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form the chromen-4-one scaffold .

Amination : Introduction of the amino group via nucleophilic substitution or reductive amination, ensuring regioselectivity at the 2-position.

Fluorination : Fluorine incorporation at the 6-position using fluorinating agents (e.g., Selectfluor) under controlled pH and temperature .

- Purity Control : Monitor reactions via TLC/HPLC, and confirm purity using melting point analysis and / NMR. Crystallization in ethanol/water mixtures enhances purity .

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement (e.g., R-factor < 0.05) provides precise bond lengths and angles. Data collection at 100 K minimizes thermal motion artifacts .

- Spectroscopy : NMR confirms fluorine placement (δ ≈ -110 to -120 ppm), while NMR identifies amino protons (δ ≈ 5-6 ppm as broad singlet) .

- Mass Spectrometry : High-resolution ESI-TOF MS validates molecular weight (e.g., [M+H] calculated for : 192.0561) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare to reference drugs like doxorubicin .

- Mechanistic Probes : Fluorescence-based assays to evaluate interactions with DNA topoisomerases or kinase inhibition .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference SCXRD data (e.g., bond distances, torsion angles) with - COSY and NOESY NMR to resolve stereochemical ambiguities .

- Density Functional Theory (DFT) : Compare experimental NMR/IR spectra with computational predictions (e.g., B3LYP/6-31G* basis set) to identify outliers .

- Data Reproducibility : Replicate synthesis and characterization under standardized conditions to rule out batch-specific anomalies .

Q. What strategies enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to boost antimicrobial potency .

- Hybridization : Conjugate with thiazole or morpholine moieties to improve pharmacokinetic properties (e.g., logP optimization) .

- Prodrug Design : Synthesize acetylated amino derivatives for enhanced bioavailability, followed by enzymatic hydrolysis studies .

Q. How are reaction mechanisms elucidated for fluorine incorporation in chromenone derivatives?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., electrophilic vs. nucleophilic fluorination) .

- Intermediate Trapping : Employ low-temperature NMR (-80°C) to detect transient species like fluorinated enolates .

- Computational Modeling : Transition state analysis (Gaussian 09) to map energy barriers for fluorine substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.